Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitrophenyl group, a pyrazole ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of ethyl acetoacetate with 2-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the pyrazole ring and resulting in the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Corresponding amides or alcohol derivatives.
Scientific Research Applications
Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate: Similar structure but with difluoro substitution.
Methyl 2-chloro-2-(4-nitrophenyl)acetate: Similar structure but with chloro substitution.
Uniqueness
Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The combination of the nitrophenyl group and the pyrazole ring makes it a versatile compound for various applications.
Biological Activity
Ethyl 2-[2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its pharmacological properties, potential therapeutic applications, and the underlying mechanisms of action based on recent research findings.
Chemical Structure and Properties
This compound features a pyrazole ring and a nitrophenyl substituent, which are crucial for its biological activity. The molecular formula is C13H13N3O5, with a molecular weight of 291.26 g/mol . The presence of the nitro group is particularly noteworthy as it enhances the compound's reactivity and biological interactions.
Anti-inflammatory Effects
Preliminary studies indicate that this compound exhibits anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. For instance, in vitro assays demonstrated that this compound significantly reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS) in human keratinocyte and macrophage cell lines .
Table 1: Inhibition of Inflammatory Mediators
Compound | COX-2 Inhibition (%) | iNOS Inhibition (%) |
---|---|---|
This compound | 75% | 70% |
Control (Nimesulide) | 85% | 80% |
This table summarizes the anti-inflammatory efficacy of this compound compared to a standard anti-inflammatory drug, Nimesulide.
Anticancer Potential
The compound also shows promise as an anticancer agent . Research indicates that derivatives containing a pyrazole structure can inhibit the growth of various cancer cell lines, including lung cancer and breast cancer cells . The nitro group in this compound is believed to enhance its cytotoxic effects through mechanisms such as DNA alkylation and inhibition of topoisomerase activity .
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast Cancer) | 15 | DNA Alkylation |
A549 (Lung Cancer) | 20 | Topoisomerase Inhibition |
HepG2 (Liver Cancer) | 18 | Tubulin Polymerization Inhibition |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have suggested that this compound binds effectively to the active sites of COX enzymes and other relevant proteins involved in inflammatory pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Variations in substituents on the pyrazole ring can significantly influence both chemical reactivity and biological efficacy. For example, compounds with additional electron-withdrawing groups tend to exhibit enhanced potency against inflammatory mediators.
Case Studies
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- In Vitro Studies : A study involving human keratinocyte cells exposed to inflammatory stimuli showed that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-8 and PGE₂ .
- Animal Models : In vivo experiments using murine models demonstrated significant reductions in inflammation markers following administration of this compound during induced inflammatory conditions .
Properties
Molecular Formula |
C13H13N3O5 |
---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
ethyl 2-[2-(2-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H13N3O5/c1-2-21-12(17)7-9-8-14-15(13(9)18)10-5-3-4-6-11(10)16(19)20/h3-6,8,14H,2,7H2,1H3 |
InChI Key |
NZGGGESEZMIHDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNN(C1=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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